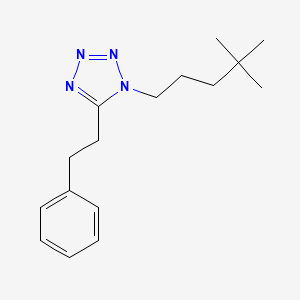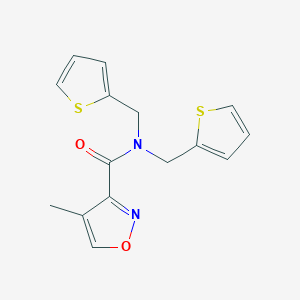
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research in recent years. DMPT is a tetrazole derivative that has been found to have various biochemical and physiological effects.
作用机制
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole acts as a potent activator of the olfactory receptor 51E2 (OR51E2) in the nasal cavity, which stimulates the secretion of gonadotropin-releasing hormone (GnRH) in the hypothalamus. This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to an increase in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been shown to have various biochemical and physiological effects. It has been found to improve the immune function, reduce oxidative stress, and enhance the antioxidant capacity of the body. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve the growth performance of livestock, increase the level of beneficial gut bacteria, and reduce the incidence of diarrhea.
实验室实验的优点和局限性
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has several advantages for use in lab experiments. It is a stable and easy-to-use compound that can be easily administered to animals. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is also a cost-effective alternative to traditional growth-promoting agents. However, there are some limitations to the use of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in lab experiments. Its effects on different animal species may vary, and the optimal dosage and duration of treatment are still under investigation.
未来方向
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has shown promising results in various fields of scientific research. Future research should focus on identifying the optimal dosage and duration of treatment, as well as investigating the effects of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole on different animal species. Further research is also needed to explore the potential applications of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in human health and disease management.
Conclusion:
In conclusion, 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is a promising compound that has gained significant attention in scientific research in recent years. It has been found to have various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive. Further research is needed to explore the full potential of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in various fields of scientific research.
合成方法
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole can be synthesized using a simple and efficient method. It is prepared by reacting 4,4-dimethylpentanal with hydrazine hydrate to form 4,4-dimethylpentylhydrazine. This intermediate is then reacted with 2-phenylethyl bromide to form 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole.
科学研究应用
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive.
属性
IUPAC Name |
1-(4,4-dimethylpentyl)-5-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-16(2,3)12-7-13-20-15(17-18-19-20)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKUHFSRVFPUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN1C(=NN=N1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)
![N-[4-[2-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B7431596.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)

![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)